Hexadecanoate-13C16 (potassium)
Description
Conceptual Framework of Stable Isotope Tracing in Biochemical Systems
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within a biological system. nih.gov The core principle involves the introduction of a molecule, or "tracer," in which one or more atoms have been replaced by a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). nih.gov These isotopically labeled molecules are chemically and physiologically almost identical to their naturally abundant counterparts (e.g., ¹²C), allowing them to be processed by enzymes and integrated into metabolic networks in the same manner. bitesizebio.comontosight.ai
The key advantage is that the heavier mass of the isotope makes the tracer and its downstream metabolic products distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comfrontiersin.org By supplying a ¹³C-labeled substrate like glucose or a fatty acid to cells, tissues, or whole organisms, researchers can track the incorporation of the ¹³C atoms into a multitude of downstream metabolites. nih.govnih.gov This allows for the qualitative identification of active metabolic pathways and the quantitative measurement of the rate of synthesis and transformation of molecules, a concept known as metabolic flux. springernature.comresearchgate.net Analysis of the mass isotopomer distribution—the pattern of different numbers of heavy isotopes in a molecule—provides unparalleled insights into nutrient utilization, biosynthesis, and energy production. springernature.comyoutube.com
Significance of Hexadecanoate-¹³C₁₆ (Potassium) as a Mechanistic Probe in Lipidomics Research
Hexadecanoate (B85987), commonly known as palmitate, is a 16-carbon saturated fatty acid that plays a central role in biology. It is the primary product of the fatty acid synthase (FAS) enzyme and serves as a precursor for the synthesis of other more complex fatty acids and lipids. Hexadecanoate-¹³C₁₆ is a uniformly labeled version of this fatty acid, meaning all 16 of its carbon atoms are the ¹³C isotope. The potassium salt form enhances its solubility in aqueous media used for cell culture and in vivo studies.
The significance of Hexadecanoate-¹³C₁₆ as a mechanistic probe in lipidomics is multifaceted:
Tracing De Novo Lipogenesis: When cells are supplied with a ¹³C-labeled precursor like glucose or glutamine, the label is incorporated into acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis. researchgate.net By measuring the incorporation of ¹³C into the cellular palmitate pool, researchers can quantify the rate of de novo (new) fatty acid synthesis.
Distinguishing Synthesis from Uptake: Cells can acquire fatty acids either by synthesizing them anew or by taking them up from their external environment. researchgate.net By introducing Hexadecanoate-¹³C₁₆ directly into the extracellular medium, scientists can trace its uptake, esterification into complex lipids (like triglycerides and phospholipids), and its metabolic breakdown. This allows for the precise dissection of the relative contributions of endogenous synthesis versus exogenous uptake to the total cellular lipid pool.
Measuring Fatty Acid Oxidation (FAO): The breakdown of fatty acids for energy production, known as beta-oxidation, can be tracked by following the fate of the carbon atoms from Hexadecanoate-¹³C₁₆. As the fatty acid is oxidized, the ¹³C labels will appear in acetyl-CoA and subsequently in metabolites of the Krebs cycle, providing a direct measure of FAO rates.
Investigating Lipid Trafficking and Storage: The fully labeled carbon backbone of Hexadecanoate-¹³C₁₆ allows researchers to follow its path after cellular uptake as it is trafficked between organelles and incorporated into lipid droplets for storage. youtube.com This provides crucial information on the dynamics of lipid homeostasis.
The uniform labeling of all 16 carbons creates a distinct mass shift of +16 atomic mass units, providing a clear and unambiguous signal in mass spectrometry analysis, separating it from the unlabeled (M+0) palmitate. This high-resolution tracking capability makes it an invaluable tool for studying the metabolic reprogramming that occurs in diseases like cancer, diabetes, and obesity. nih.govnih.gov
Historical Perspectives and Evolution of Palmitate Isotope Tracing Methodologies
The concept of using isotopes to trace metabolic fate dates back to the mid-20th century with the pioneering work of scientists like Rudolph Schoenheimer. nih.gov Early studies predominantly relied on radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C). nih.gov For instance, Hexadecanoic-1-¹⁴C acid was used to investigate fatty acid metabolism, transport, and synthesis. ontosight.ai These radiotracer experiments were foundational, establishing key principles of lipid biochemistry. However, the reliance on radioactivity posed safety concerns and limitations in the level of analytical detail that could be obtained. nih.gov
A significant shift occurred in the late 1960s and 1970s with the resurgence of interest in stable, non-radioactive isotopes for metabolic research. nih.gov This was driven largely by technological advancements in mass spectrometry. The coupling of gas chromatography with mass spectrometry (GC-MS) in the 1950s and its subsequent refinement allowed for the separation of complex biological mixtures and the precise quantification of isotopic enrichment in specific molecules. nih.gov
The development of uniformly labeled tracers like ¹³C-palmitate, combined with high-resolution MS, offered a safer and more powerful alternative to radiotracers. nih.govyoutube.com This enabled researchers to not only track the presence of a label but also to determine the exact number of labeled atoms in a product molecule, which is crucial for detailed metabolic flux analysis. nih.govyoutube.com The evolution continued with the advent of liquid chromatography-mass spectrometry (LC-MS), which is often better suited for analyzing non-volatile lipids. youtube.com These modern techniques have transformed the field, allowing for systems-level investigations into the complex and dynamic nature of lipid metabolism in both health and disease. nih.gov
Data Tables
Table 1: Properties of Hexadecanoate-¹³C₁₆ (Potassium)
| Property | Value |
| Chemical Name | Potassium hexadecanoate-¹³C₁₆ |
| Common Name | Potassium Palmitate-¹³C₁₆ |
| Chemical Formula | ¹³C₁₆H₃₁KO₂ |
| Molecular Weight | ~311.5 g/mol |
| Isotopic Enrichment | All 16 carbon atoms are ¹³C |
| Natural Abundance of ¹³C | ~1.1% |
| Appearance | Typically a white to off-white solid |
| Primary Analytical Method | Mass Spectrometry (MS) |
Table 2: Research Findings Utilizing Isotope-Labeled Palmitate
| Research Area | Tracer Used | Key Findings | Citation |
| Fatty Acid Uptake and Metabolism | Uniformly ¹³C-labeled palmitate | Used to trace the uptake of oral fatty acids into chylomicrons and their subsequent distribution and metabolism in various tissues. | youtube.com |
| De Novo Lipogenesis in Microalgae | ¹³C isotope tracer | Under nitrogen deficiency, accumulation of palmitic acid was primarily due to de novo synthesis, as revealed by ¹³C metabolic flux analysis. | nih.gov |
| Fatty Acid Oxidation | U-²H₃₁-palmitate | The appearance of deuterium in body water from the labeled palmitate tracer was used to quantify whole-body fat oxidation rates. | nih.gov |
| Cellular Fatty Acid Sources | ¹³C-labeled substrates (e.g., glucose, glutamine) | Tracing the incorporation of ¹³C from precursors into palmitate allows for the quantification of its synthesis rate relative to its uptake from the environment. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H31KO2 |
|---|---|
Molecular Weight |
310.40 g/mol |
IUPAC Name |
potassium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI Key |
MQOCIYICOGDBSG-SJIUKAAASA-M |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Advanced Methodologies for Investigating Hexadecanoate ¹³c₁₆ Potassium Metabolism
Preparation and Biocompatible Delivery of ¹³C-Palmitate Tracers
To accurately trace the metabolism of Hexadecanoate-¹³C₁₆ in a biological system, it is imperative to prepare and deliver it in a manner that mimics its natural transport and availability. This involves creating a biocompatible formulation that ensures efficient uptake by cells or tissues.
Strategies for Albumin Complexation and Emulsification
Free fatty acids like palmitate have low solubility in aqueous environments such as cell culture media or blood plasma. To overcome this, they are complexed with bovine serum albumin (BSA), a process that facilitates their delivery to cells in a physiologically relevant manner. nih.govsapphire-usa.comnih.gov The preparation of a fatty acid-BSA complex typically involves dissolving the potassium salt of Hexadecanoate-¹³C₁₆ in heated water and then mixing it with a pre-warmed BSA solution to allow for complex formation. nih.govprotocols.io The molar ratio of the fatty acid to BSA is a critical parameter that can influence experimental outcomes. windows.net
Alternatively, for in vivo studies or specific in vitro applications, emulsification can be employed. This involves creating a stable mixture of the labeled fatty acid within a lipid emulsion, often containing triglycerides and phospholipids (B1166683). nih.govresearchgate.net These emulsions can be designed to mimic the structure of chylomicrons or other lipoproteins, providing a different perspective on fatty acid uptake and metabolism compared to albumin-bound delivery. The composition of the emulsion, including the types of triglycerides (long-chain vs. medium-chain), can influence the rate of clearance and metabolic fate of the incorporated tracer. nih.govresearchgate.net
Assessment of Tracer Purity and Isotopic Integrity
Ensuring the purity and isotopic integrity of the Hexadecanoate-¹³C₁₆ tracer is paramount for the validity of metabolic studies. The chemical purity is often assessed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. sci-hub.se The isotopic enrichment, which is the percentage of molecules that are fully labeled with ¹³C, must also be accurately determined. sci-hub.se
Mass spectrometry is the primary tool for verifying isotopic integrity. By analyzing the mass spectrum of the tracer, researchers can confirm that the observed mass shift corresponds to the expected number of ¹³C atoms. nih.gov For instance, a fully labeled [U-¹³C₁₆]palmitate will show a mass increase of 16 atomic mass units compared to its unlabeled counterpart. nih.gov It is also crucial to account for the natural abundance of ¹³C in unlabeled molecules when calculating the true enrichment of the tracer. researchgate.net
Quantitative Analytical Platforms for ¹³C-Isotopologue Analysis
Following the administration of Hexadecanoate-¹³C₁₆, a suite of powerful analytical techniques is used to track the ¹³C label as it is incorporated into various downstream metabolites. These methods provide both qualitative and quantitative information on the metabolic fluxes through different pathways.
High-Resolution Mass Spectrometry-Based Metabolomics (LC-MS/MS, GC-MS, ESI-MS)
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of stable isotope tracing studies due to its high sensitivity and specificity. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the analysis of a broad range of metabolites, including lipids and their derivatives. nih.govoup.com Reverse-phase LC can separate different lipid classes, and tandem MS (MS/MS) allows for the specific detection and quantification of ¹³C-labeled isotopologues. oup.com By monitoring specific precursor-product ion transitions, researchers can track the incorporation of the ¹³C label from Hexadecanoate-¹³C₁₆ into complex lipids like triglycerides and phospholipids. nih.govbioscientifica.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for analyzing polar and non-polar metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile compounds, such as fatty acid methyl esters (FAMEs). nih.govnih.gov Prior to analysis, fatty acids are derivatized to FAMEs to increase their volatility. nih.govnih.govgcms.cz GC-MS can then be used to separate and quantify the different fatty acids and their ¹³C-isotopologues. nih.gov This method is highly precise and can be used to determine isotopic enrichment in plasma samples and track the labeled palmitate. sci-hub.senih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS): While often coupled with LC, ESI-MS can also be used for direct infusion analysis of samples. This approach can provide a rapid overview of the labeled metabolites present in a sample. nih.gov
A key aspect of MS-based analysis is the ability to perform isotopologue profiling, which involves measuring the fractional abundances of all isotopologues of a given metabolite. nih.govnih.gov This provides detailed information about the pathways through which the ¹³C label has traveled. nih.gov
| Technique | Primary Application | Sample Preparation | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Analysis of a wide range of lipids and polar metabolites nih.govoup.com | Lipid extraction from cells or tissues nih.gov | High specificity and sensitivity for complex lipids oup.com |
| GC-MS | Analysis of fatty acid methyl esters (FAMEs) nih.govnih.gov | Derivatization to FAMEs nih.gov | High precision for isotopic enrichment determination sci-hub.senih.gov |
| ESI-MS | Rapid profiling of labeled metabolites nih.gov | Direct infusion of sample extract nih.gov | Fast analysis time for screening purposes |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides unique insights into metabolic pathways. nih.govnih.gov ¹³C-NMR, in particular, can directly detect the incorporation of the ¹³C label into various metabolites, providing information on the specific positions of the label within a molecule. nih.govfrontiersin.org This positional information is invaluable for elucidating complex metabolic networks. researchgate.net
While ¹H-NMR is more sensitive, ¹³C-NMR offers greater spectral dispersion, which reduces signal overlap and can simplify metabolite identification. acs.orgacs.org The main limitation of ¹³C-NMR is its lower sensitivity due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio. acs.org However, recent advancements, such as the use of hyperpolarization techniques like dissolution dynamic nuclear polarization (d-DNP), can significantly enhance the ¹³C-NMR signal, enabling real-time metabolic studies in living cells. nih.gov
| Technique | Advantages | Limitations |
|---|---|---|
| ¹H-NMR | High sensitivity acs.org | Limited spectral resolution, signal overlap acs.org |
| ¹³C-NMR | Greater chemical shift dispersion, less spectral overlap acs.org | Lower sensitivity due to low natural abundance and smaller gyromagnetic ratio acs.org |
Isotope-Ratio Mass Spectrometry (IRMS) for Carbon Flux Determination
Isotope-Ratio Mass Spectrometry (IRMS) is an extremely sensitive technique used to measure the ratio of stable isotopes (e.g., ¹³C/¹²C) in a sample. nih.gov When coupled with a gas chromatograph (GC-C-IRMS), it can determine the isotopic enrichment of specific compounds, such as fatty acids, with very high precision. nih.govthermofisher.com
A primary application of IRMS in the context of Hexadecanoate-¹³C₁₆ metabolism is to measure the rate of its oxidation by quantifying the appearance of ¹³C in expired carbon dioxide (CO₂). sci-hub.se By measuring the ¹³C enrichment of CO₂, researchers can calculate the rate of fatty acid oxidation. sci-hub.se This method is crucial for understanding whole-body energy metabolism. However, it's important to apply correction factors to account for the retention of ¹³C in bicarbonate pools in the body, which can be determined using a separate infusion of ¹³C-labeled acetate. bioscientifica.com
Experimental Paradigms for Metabolic Flux Studies
Metabolic flux analysis (MFA) is a pivotal technique for quantifying the rates of metabolic reactions within a cell. bohrium.com The use of ¹³C-labeled substrates like Hexadecanoate-¹³C₁₆ is central to MFA, enabling the precise measurement of carbon flow through various metabolic networks. nih.gov
Implementation of Primed Continuous Infusion and Pulse-Chase Labeling
To study the dynamics of fatty acid metabolism in vivo, researchers often employ primed continuous infusion techniques. This method involves administering an initial loading dose (prime) of the labeled compound, such as Hexadecanoate-¹³C₁₆, followed by a continuous infusion at a steady rate. nih.govtus.ie This approach helps to achieve an isotopic steady state in the plasma more rapidly, allowing for the accurate determination of metabolite turnover rates. nih.gov For instance, studies using uniformly labeled [U-¹³C]palmitate have successfully measured systemic palmitate flux both at rest and during exercise. nih.gov
Pulse-chase labeling is another valuable technique, particularly for tracking the fate of specific molecules over time. wikipedia.org In this method, cells or organisms are exposed to a "pulse" of a labeled compound like Hexadecanoate-¹³C₁₆ for a defined period. This is followed by a "chase" with an unlabeled version of the same compound. wikipedia.org By analyzing the distribution of the ¹³C label in various metabolites at different time points during the chase, researchers can elucidate the rates of synthesis, degradation, and transport of fatty acids and their derivatives. osti.govresearchgate.net This technique has been widely used to investigate glycerolipid metabolism in plant leaves and to measure beta cell function in pancreatic islets. osti.govnih.gov
Kinetic Modeling of Isotopic Equilibration and Turnover Rates
Following the administration of Hexadecanoate-¹³C₁₆, the rate at which the ¹³C label is incorporated into different metabolic pools and reaches a steady state (isotopic equilibration) provides crucial information about the kinetics of the system. Mathematical models are essential for interpreting this data and calculating turnover rates, which represent the rate at which a metabolite is synthesized and degraded. nih.gov By measuring the isotopic enrichment of palmitate in the plasma at isotopic steady state, along with other parameters like expired ¹³CO₂ enrichment, researchers can determine the rates of fatty acid turnover, oxidation, and incorporation into proteins. nih.gov
The precision of these measurements is critical. Advanced analytical techniques, such as gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), allow for the use of very low doses of [U-¹³C]palmitate, enhancing the safety and feasibility of studies in humans. nih.gov
Computational Approaches for ¹³C-Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (MFA) is a computational method that uses the isotopic labeling patterns of metabolites to calculate the flux, or rate, of metabolic reactions. nih.gov This powerful technique provides a quantitative understanding of cellular metabolism. bohrium.com The process involves several key steps:
Metabolic Network Model Construction: A detailed map of the relevant biochemical reactions within the cell is created. nih.gov
Isotope Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate, such as Hexadecanoate-¹³C₁₆. nih.gov
Mass Spectrometry Analysis: The isotopic labeling patterns of key metabolites, often protein-derived amino acids or intracellular intermediates, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured labeling patterns. nih.gov This is a complex, non-linear optimization problem that often requires significant computational power and sophisticated software. nih.gov
Recent advancements have led to the development of various software packages and computational workflows to streamline and improve the accuracy of ¹³C-MFA. researchgate.net These tools help in designing optimal labeling experiments and in analyzing the resulting data to obtain reliable flux maps. nih.gov
Considerations for In Vitro Cellular Models and In Vivo Animal Systems
The choice of experimental system is critical for obtaining meaningful data on Hexadecanoate-¹³C₁₆ metabolism. Both in vitro and in vivo models offer unique advantages and have specific considerations.
In Vitro Cellular Models:
Cell culture systems provide a controlled environment to study specific metabolic pathways in isolation. nih.gov A variety of cell lines are used to model different tissues and disease states. For example, the human hepatoma cell line HepG2 is a common model for studying liver fat metabolism and insulin (B600854) resistance. nih.govdovepress.com Researchers can manipulate the culture conditions and directly apply labeled substrates like Hexadecanoate-¹³C₁₆ to these cells. nih.gov Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are another valuable in vitro model for investigating cardiac metabolism. nih.gov
However, it is important to recognize that cell lines may not fully recapitulate the complex metabolic interactions that occur in a whole organism. nih.gov The metabolic behavior of cells in culture can be influenced by the specific culture medium and conditions. nih.gov
In Vivo Animal Systems:
Animal models, such as rodents, are essential for studying the systemic metabolism of Hexadecanoate-¹³C₁₆ and its effects on whole-body physiology. These models allow for the investigation of inter-organ metabolic cross-talk and the influence of factors like diet and exercise. nih.govnih.gov Studies in animal models often involve the infusion of labeled fatty acids and the subsequent analysis of tissues and plasma to track the distribution and metabolism of the label. nih.gov
The selection of the appropriate animal model is crucial and depends on the specific research question. For instance, different rodent strains may exhibit variations in their metabolic responses.
Below is a table summarizing key research findings from studies utilizing these advanced methodologies.
| Research Focus | Experimental Model | Key Findings |
| Fatty Acid Overproduction | Saccharomyces cerevisiae | 2S-¹³C MFA identified the glycerol-3-phosphate dehydrogenase (GPD1) pathway as a significant carbon sink, and its knockout led to increased fatty acid production. frontiersin.org |
| Cardiac Dysfunction in Propionic Acidemia | hiPSC-Cardiomyocytes | Tracing experiments with [¹³C₁₆]palmitate revealed altered fatty acid metabolism in patient-derived cells. nih.gov |
| Leucine (B10760876) Metabolism | Humans | A primed, continuous infusion of L-[1-¹³C]leucine allowed for the determination of leucine turnover, oxidation, and incorporation into protein. nih.gov |
| Free Fatty Acid Turnover | Humans | Ultralow doses of [U-¹³C]palmitate, measured by GC/C/IRMS, provided accurate measurements of palmitate flux at rest and during exercise. nih.gov |
| Glycerolipid Metabolism | Plant Leaves (Arabidopsis thaliana) | ¹⁴C-acetate pulse-chase labeling was used to determine the rates of fatty acid synthesis and degradation and to track glycerolipid metabolism. osti.govresearchgate.net |
Elucidation of Lipid Metabolic Pathways Using Hexadecanoate ¹³c₁₆ Potassium
De Novo Lipogenesis (DNL) and Fatty Acid Elongation Mechanisms
De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, with the primary product being palmitic acid. nih.govyoutube.com Hexadecanoate-¹³C₁₆ is instrumental in studying the dynamics of the fatty acid pool and the subsequent elongation of the palmitate chain.
Tracing Carbon Sources and Precursors to Palmitate Synthesis
While Hexadecanoate-¹³C₁₆ is a labeled form of the final product of DNL, its use in conjunction with other labeled precursors helps to unravel the contribution of various carbon sources to the fatty acid pool. For instance, by introducing ¹³C-labeled glucose or acetate, researchers can quantify the rate of new palmitate synthesis versus the uptake of existing palmitate. In the context of cancer metabolism, studies have revealed that tumor cells can utilize lactate (B86563) as a significant precursor for fatty acid synthesis. researchgate.net By employing ¹³C-labeled lactate, researchers can trace its carbon atoms into newly synthesized palmitate, showcasing the metabolic adaptability of these cells.
Enzymatic Regulation of Palmitate Biogenesis (e.g., Fatty Acid Synthase Activity)
Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. youtube.comnih.gov The activity of FASN can be indirectly measured by monitoring the incorporation of labeled precursors into palmitate. While Hexadecanoate-¹³C₁₆ represents the product, studies often utilize labeled substrates like ¹³C-labeled malonyl-CoA to determine the rate of its formation, which reflects FASN activity. nih.gov Research indicates that FASN expression and activity are frequently elevated in cancer cells to satisfy the high demand for lipids required for membrane synthesis and signaling molecules. nih.gov The regulation of FASN is intricate, involving transcriptional control by factors such as SREBP-1c and post-translational modifications that respond to the cell's energy state. nih.govnih.gov
Fatty Acid Oxidation (FAO) and Bioenergetic Contributions
Fatty acid oxidation (FAO) is the catabolic process through which fatty acids are broken down to generate energy. wikipedia.org Hexadecanoate-¹³C₁₆ serves as an exceptional tracer for quantifying the rate and contribution of palmitate oxidation to cellular energy requirements.
Mitochondrial β-Oxidation Fluxes from ¹³C-Palmitate
The primary pathway for the degradation of fatty acids is mitochondrial β-oxidation. wikipedia.org By supplying cells or organisms with ¹³C₁₆-palmitate, scientists can measure its oxidation rate. researchgate.net The labeled carbon atoms from the palmitate are released as ¹³CO₂, which can be collected and quantified to determine the flux through the β-oxidation pathway. This method has been employed to understand how various physiological and pathological states, such as fasting or exercise, influence the dependence on fatty acids as an energy source. researchgate.net
Interconnection of Palmitate Catabolism with Tricarboxylic Acid (TCA) Cycle Dynamics
The end product of β-oxidation, acetyl-CoA, subsequently enters the Tricarboxylic Acid (TCA) cycle. researchgate.netwikipedia.org When ¹³C₁₆-palmitate is used, the resulting labeled acetyl-CoA molecules enter the TCA cycle, leading to the labeling of TCA cycle intermediates like citrate, succinate, and malate. researchgate.netnih.gov By analyzing the isotopic enrichment of these intermediates through techniques such as mass spectrometry, researchers can ascertain the contribution of palmitate oxidation to the TCA cycle pool. nih.govnih.gov This provides a comprehensive view of substrate selection and metabolic flexibility in different tissues. For example, in the working heart, a significant portion of the acetyl-CoA entering the TCA cycle can be derived from the oxidation of fatty acids.
Ketogenesis and Ketone Body Production from Labeled Palmitate
During conditions of prolonged fasting, limited carbohydrate intake, or in certain disease states like diabetic ketoacidosis, the liver accelerates fatty acid oxidation. nih.govresearchgate.net If the amount of acetyl-CoA produced from β-oxidation surpasses the capacity of the TCA cycle, the excess acetyl-CoA is redirected towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate) in a process known as ketogenesis. wikipedia.orgnih.gov The use of ¹³C₁₆-palmitate as a tracer allows for the tracking of its labeled carbons into ketone bodies, enabling the quantification of ketogenic rates. nih.govnih.gov This has been pivotal in understanding the regulation of hepatic ketogenesis and the function of ketone bodies as an alternative fuel for tissues outside the liver, such as the brain and heart.
Complex Lipid Synthesis and Remodeling
The use of stable isotope-labeled compounds, particularly Hexadecanoate-¹³C₁₆ (potassium), has been instrumental in unraveling the intricate pathways of complex lipid synthesis and remodeling. This isotopic tracer, a labeled form of the saturated fatty acid palmitate, allows researchers to follow the journey of a fatty acid molecule after it enters a cell. By tracing the incorporation of the ¹³C label, scientists can delineate the flux of palmitate into various lipid classes, providing a dynamic view of metabolic processes that are critical for cellular function, energy storage, and signaling.
Incorporation of ¹³C-Palmitate into Diacylglycerols, Triglycerides, and Phospholipids (B1166683)
Once introduced into a biological system, ¹³C-palmitate, derived from Hexadecanoate-¹³C₁₆ (potassium), is activated to its acyl-CoA derivative, ¹³C-palmitoyl-CoA. This molecule stands at a metabolic crossroads, ready to be directed into multiple biosynthetic pathways. Research utilizing this tracer has demonstrated its incorporation into key complex lipids, including diacylglycerols (DAG), triglycerides (TAG), and various phospholipid species. wikipedia.org
Studies in different models have revealed tissue-specific patterns of fatty acid trafficking. For instance, in fasting mice, a tracer study using [U-¹³C]-palmitate showed that the liver plays a central role as a buffering system for excess fatty acids in circulation. researchgate.net A significant portion of the labeled palmitate was found to be incorporated into hepatic triglycerides and phosphatidylcholine, highlighting the liver's high capacity for lipid storage. researchgate.net Within just 10 minutes of introducing the tracer, the liver had incorporated a substantial amount into these complex lipids. researchgate.net
Similarly, research on human placental explants has utilized ¹³C-labeled palmitic acid to understand fatty acid processing. These studies found that freshly imported palmitic acid is partitioned into different lipid reservoirs in a specific manner. nih.gov A large proportion of the labeled palmitate was directed into the synthesis of phosphatidylcholines (PC), essential components of cell membranes. nih.gov Simultaneously, it was also esterified into triglycerides, which serve as a primary energy reserve. nih.gov
The initial steps of this incorporation often involve the synthesis of diacylglycerols, which are immediate precursors to both triglycerides and phospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov Advanced mass spectrometry techniques allow for the measurement of ¹³C-palmitate's incorporation into individual DAG species, providing a granular view of de novo lipid synthesis. nih.gov
Table 1: Incorporation of [U-¹³C]-Palmitate into Liver Lipids in Fasting Mice Data represents the amount of tracer incorporated 10 minutes post-injection.
| Lipid Class | Amount of Incorporated Tracer (nmol/g protein) |
| Triglycerides | 511 ± 160 |
| Phosphatidylcholine | 58 ± 9 |
| Source: Data extracted from a study on the fate of free fatty acids in fasting mice. researchgate.net |
Table 2: Distribution of Incorporated ¹³C-Palmitic Acid in Human Placental Explants Data shows the percentage of labeled lipids after incubation with ¹³C-Palmitic Acid.
| Lipid Class | Percentage of ¹³C-Labeled Lipids |
| Phosphatidylcholines (PC) | 74% |
| Triacylglycerols (TAG) | - |
| Note: The study specified that ¹³C-Palmitic Acid was primarily directed into PC synthesis, accounting for 74% of the labeled lipids detected. The specific percentage for TAG from palmitic acid was not detailed in the same manner as for oleic acid. nih.gov |
Dynamics of Lipid Turnover and Storage Lipid Mobilization
This turnover is crucial for maintaining metabolic homeostasis, allowing tissues to rapidly adapt to changing energy demands. mdpi.com For example, during periods of fasting or exercise, stored triglycerides within the lipid droplets of adipose tissue are mobilized. wikipedia.org This process begins with the enzymatic breakdown of TAG into DAG and subsequently into monoacylglycerols and free fatty acids. wikipedia.org These mobilized fatty acids are then released into the circulation to be used as fuel by other tissues. wikipedia.org
Tracer studies have confirmed that triglycerides are a labile and accessible reservoir for fatty acid storage. nih.gov The high isotopic enrichment found in TAGs shortly after the introduction of a ¹³C-labeled fatty acid indicates a rapid turnover and a constant remodeling of these storage molecules. nih.gov The mobilization of these stored lipids is a critical aspect of what is often termed the "futile cycle," where fatty acids are released from adipocytes and can be re-esterified if not immediately needed for energy. This allows for a rapid adjustment of circulating free fatty acid levels. metsol.com
Furthermore, studies have shown that membrane lipids can also contribute to the synthesis of storage lipids. In certain conditions, fatty acids from phospholipids can be remodeled and channeled into the synthesis of triglycerides, demonstrating the interconnectedness of different lipid pools within the cell. nih.gov The use of Hexadecanoate-¹³C₁₆ (potassium) allows scientists to trace these intricate pathways, revealing how cells manage the balance between membrane structure, signaling, and energy storage.
Cellular and Organellar Interrogations Via Hexadecanoate ¹³c₁₆ Potassium
Cellular Uptake and Intracellular Trafficking of Labeled Palmitate
The entry of long-chain fatty acids like palmitate into cells is a complex process involving both passive diffusion and protein-mediated transport. nih.gov The use of ¹³C-labeled palmitate has been instrumental in dissecting these mechanisms.
Characterization of Fatty Acid Transport Proteins (FABP, CD36, FATP)
Several key proteins facilitate the transport of long-chain fatty acids across the plasma membrane. nih.gov These include Fatty Acid Binding Proteins (FABP), CD36 (also known as Fatty Acid Translocase or FAT), and Fatty Acid Transport Proteins (FATP). researchgate.netmdpi.com
Fatty Acid Binding Proteins (FABP): These intracellular proteins bind to fatty acids, facilitating their movement through the cytoplasm and potentially buffering the intracellular concentration of free fatty acids. nih.govnih.gov
CD36: This scavenger receptor, located on the cell surface, has a high affinity for long-chain fatty acids and is crucial for their uptake in tissues with high fatty acid metabolism, such as muscle and adipose tissue. nih.govnih.govwustl.edu Studies have shown that CD36 is involved in the endocytic uptake of fatty acids, a process regulated by dynamic palmitoylation. researchgate.net It can also function as a signaling receptor, coordinating fat metabolism. nih.govwustl.edu
Fatty Acid Transport Proteins (FATP): This family of six proteins (FATP1-6) is expressed in various tissues and facilitates the uptake of long-chain and very long-chain fatty acids. nih.gov Some FATPs also possess acyl-CoA synthetase activity, which is thought to "trap" fatty acids inside the cell by converting them to their CoA esters, a process known as vectorial acylation. nih.govnih.gov
| Protein Family | Key Members | Primary Function | Tissue Distribution |
|---|---|---|---|
| Fatty Acid Binding Proteins (FABP) | FABPpm, H-FABP | Intracellular transport and buffering of fatty acids. nih.govnih.gov | Heart, skeletal muscle, and other metabolically active tissues. figshare.com |
| CD36/FAT | CD36 | High-affinity uptake of long-chain fatty acids, signaling. nih.govnih.gov | Adipose tissue, skeletal muscle, heart, taste buds. nih.govnih.gov |
| Fatty Acid Transport Proteins (FATP) | FATP1-6 | Transport and activation (acyl-CoA synthesis) of long-chain and very long-chain fatty acids. nih.gov | Tissue-specific expression (e.g., FATP1 in muscle and adipose, FATP2 in liver and kidney). nih.gov |
Membrane Permeability and Facilitated Diffusion Phenomena
While some passive diffusion of fatty acids across the cell membrane occurs, protein-mediated transport is the primary mechanism at physiological concentrations. The process of facilitated diffusion, where transport proteins aid the movement of fatty acids down their concentration gradient, is crucial. nih.gov The use of ¹³C-labeled palmitate allows for the quantification of uptake rates and the determination of intracellular pool sizes. nih.gov Studies have shown that chronic exposure to fatty acids like palmitate can alter the physicochemical properties of the cell membrane, including increasing its fluidity. nih.gov
Mitochondrial Metabolic States and Functions
Once inside the cell, Hexadecanoate-¹³C₁₆ can be transported into the mitochondria for beta-oxidation, a major pathway for cellular energy production. Tracing the ¹³C label provides direct insight into these mitochondrial processes. nih.gov
| Parameter | Observed Effect of Palmitate | Reference |
|---|---|---|
| Oxygen Consumption Rate | Increased | nih.gov |
| Oxidative Phosphorylation | Uncoupling, reduced efficiency | nih.gov |
| ATP Production | Decreased in some models | nih.gov |
Regulation by Mitochondrial Ion Channels (e.g., Potassium Channels)
Mitochondrial function is intricately regulated by the flux of ions across the inner mitochondrial membrane. Mitochondrial potassium channels (mitoK) play a critical role in this regulation, influencing mitochondrial volume, respiration, and membrane potential. frontierspartnerships.orgnih.govmedchemexpress.com The activity of these channels can be modulated by various factors, including ATP levels and free fatty acids. nih.gov The interplay between fatty acid metabolism and mitoK channels is an active area of research, with evidence suggesting that these channels can be regulated by products of fatty acid metabolism, such as long-chain acyl-CoA esters. rupress.org This regulation can, in turn, affect mitochondrial processes like ATP synthesis and ROS production. frontierspartnerships.orgnih.gov
Influence on Cellular Redox Homeostasis and Reactive Oxygen Species (ROS) Generation
Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of oxidative phosphorylation. frontiersin.orgfrontiersin.org While fatty acid oxidation is a powerful source of reducing equivalents (FADH₂ and NADH) for the electron transport chain, it does not necessarily lead to high levels of ROS generation through reverse electron transfer. nih.gov However, under certain conditions, such as in the context of forward electron transport, fatty acids can increase ROS production by partially inhibiting complexes I and III of the respiratory chain. epa.gov Studies have shown that increased fatty acid oxidation can be a source of elevated mitochondrial ROS production in certain pathological states. nih.gov The use of ¹³C-labeled palmitate has helped to demonstrate that in some instances of palmitate-induced stress, the accumulation of ROS occurs downstream of alterations in mitochondrial oxidative metabolism. nih.gov
Endoplasmic Reticulum and Lipid Droplet Dynamics in Lipid Processing
The endoplasmic reticulum (ER) serves as the primary site for the synthesis of the majority of lipids within a cell. pnas.org The use of stable isotope-labeled compounds, such as Hexadecanoate-¹³C₁₆ (potassium), provides a powerful method to trace the intricate pathways of fatty acid metabolism and storage. This labeled fatty acid allows researchers to follow the journey of hexadecanoate (B85987) from its uptake into the cell to its incorporation into complex lipids within the ER and subsequent storage in lipid droplets (LDs).
Once introduced into a cellular system, Hexadecanoate-¹³C₁₆ is activated to its acyl-CoA derivative, Hexadecanoyl-¹³C₁₆-CoA. This activation enables it to enter the various lipid synthesis pathways housed in the ER. Within the ER membrane, a series of enzymatic reactions esterify the labeled fatty acid into triglycerides and other phospholipids (B1166683). These newly synthesized lipids can be visualized using advanced techniques like coherent Raman imaging, which can distinguish the ¹³C-labeled molecules from their unlabeled counterparts. pnas.org This allows for the spatial and temporal tracking of lipid synthesis and movement.
Research has revealed that the ER membrane is not a uniform entity; instead, it can develop distinct domains with different physical properties. pnas.org The active synthesis of lipids from precursors like Hexadecanoate-¹³C₁₆ can induce the formation of solid-like domains within the otherwise fluid ER membrane. pnas.org These domains are thought to be the budding sites for lipid droplets, which act as the primary cellular storage organelles for neutral lipids.
Lipid droplets are now understood to be highly dynamic organelles that are in constant communication with the ER. Their biogenesis is spatially coordinated, often occurring at specific contact sites between the ER and other organelles, such as vacuoles (in yeast). nih.gov By tracing the ¹³C label from Hexadecanoate-¹³C₁₆, researchers can observe the flow of newly synthesized triglycerides from the ER into nascent lipid droplets. This process is crucial for preventing the toxic effects of excess free fatty acids and for storing energy for future use.
Studies using ¹³C-labeled fatty acids have demonstrated that under conditions of nutritional stress or high fatty acid influx, the machinery for triglyceride synthesis is upregulated, leading to an expansion of the lipid droplet pool. nih.govnih.gov The analysis of lipid extracts from cells incubated with Hexadecanoate-¹³C₁₆ via mass spectrometry allows for the quantification of the label's incorporation into triglycerides and other lipid species, providing a quantitative measure of the flux through these pathways.
Table 1: Illustrative Data on the Incorporation of ¹³C from Hexadecanoate-¹³C₁₆ into Major Lipid Classes in the ER
| Lipid Class | ¹³C Enrichment (%) | Cellular Location | Implication |
| Triglycerides (TAG) | High | Endoplasmic Reticulum / Lipid Droplets | Active synthesis and storage of neutral lipids. |
| Phosphatidylcholine (PC) | Moderate | Endoplasmic Reticulum | Incorporation into membrane phospholipids. |
| Phosphatidylethanolamine (PE) | Moderate | Endoplasmic Reticulum | Incorporation into membrane phospholipids. |
| Free Fatty Acids (FFA) | Variable | Cytosol / Endoplasmic Reticulum | Reflects uptake and availability for metabolism. |
Note: The enrichment values are illustrative and would vary based on experimental conditions.
Autophagy and Lysosomal Degradation Pathways in Lipid Turnover
The lipids stored within lipid droplets are not static; they represent a dynamic reservoir of energy and building blocks that can be mobilized to meet the cell's metabolic demands. Autophagy, a cellular degradation and recycling process, plays a key role in the turnover of lipid droplets in a process termed lipophagy. The use of Hexadecanoate-¹³C₁₆ (potassium) enables the tracking of lipids from their storage in lipid droplets to their eventual breakdown in lysosomes.
During lipophagy, a double-membraned vesicle known as an autophagosome engulfs a portion of the cytoplasm, including lipid droplets. The autophagosome then fuses with a lysosome, an organelle filled with hydrolytic enzymes, to form an autolysosome. nih.gov Within the autolysosome, the triglycerides are broken down into free fatty acids and glycerol, which are then released back into the cytoplasm to be used for energy production or other metabolic processes.
By pre-labeling cellular lipid droplets with Hexadecanoate-¹³C₁₆, researchers can follow the fate of the ¹³C atoms. Upon induction of autophagy (e.g., through starvation), the ¹³C-labeled triglycerides within lipid droplets are delivered to the lysosome. The subsequent release of ¹³C-labeled fatty acids into the cytoplasm can be monitored, providing a direct measure of the rate of lipophagy.
Disruptions in this process are implicated in various diseases. For instance, an excess of certain saturated fatty acids, like palmitic acid (the non-labeled form of hexadecanoate), can impair the autophagic flux by hindering the fusion of autophagosomes with lysosomes. nih.gov This leads to an accumulation of both lipid droplets and autophagosomes, a hallmark of cellular stress. Studies have shown that such impairment can be linked to the dysfunction of proteins that regulate vesicular trafficking and fusion, such as Rab7. nih.gov
Furthermore, the transcription factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway. nih.gov Conditions of lipid overload can lead to the inactivation of TFEB, resulting in reduced lysosomal biogenesis and function, which in turn exacerbates the impairment of autophagic flux and contributes to cellular injury. nih.gov Tracing the metabolism of Hexadecanoate-¹³C₁₆ in such contexts can elucidate the specific steps at which lipid turnover is blocked.
Table 2: Research Findings on the Role of Autophagy in Lipid Turnover
| Experimental Observation | Technique Used | Key Finding | Reference |
| Accumulation of lipid droplets and autophagosomes. | Electron Microscopy, Fluorescence Microscopy | Impaired fusion of autophagosomes with lysosomes in the presence of high levels of saturated fatty acids. | nih.gov |
| Reduced autophagic flux. | Stable isotope tracing with ¹³C-labeled fatty acids, Western Blot for autophagy markers. | Decreased degradation of lipid droplet components and autophagic cargo. | nih.govnih.gov |
| Altered activity of Rab7 GTPase. | Protein activity assays. | Dysregulation of a key protein involved in endolysosomal dynamics and autophagosome maturation. | nih.gov |
| Decreased nuclear translocation of TFEB. | Immunohistochemistry, Cellular Fractionation | Reduced expression of genes involved in lysosomal biogenesis and autophagy. | nih.gov |
By providing a dynamic view of the entire lifecycle of fatty acids, from their synthesis and storage to their mobilization and degradation, Hexadecanoate-¹³C₁₆ (potassium) serves as an invaluable tool for dissecting the complex interplay between the endoplasmic reticulum, lipid droplets, and the autophagy-lysosomal system in maintaining lipid homeostasis.
Contextual Applications of Hexadecanoate ¹³c₁₆ Potassium in Biological Research
Investigation of Metabolic Reprogramming in Physiological Stress Responses
The ability of cells and organisms to adapt to physiological stress is intrinsically linked to metabolic reprogramming. Stable isotope tracers like Hexadecanoate-¹³C₁₆ are instrumental in dissecting these adaptive mechanisms, particularly in conditions such as hypoxia and during inflammatory responses.
Elucidating Metabolic Adaptations under Hypoxic Conditions
Hypoxia, or low oxygen availability, triggers a profound shift in cellular metabolism. While the switch to glycolysis is a well-known adaptation, the role of fatty acid metabolism is complex and context-dependent. The use of ¹³C-labeled hexadecanoate (B85987) allows researchers to trace the fate of fatty acids under low-oxygen conditions.
Studies have shown that systemic hypoxia can lead to a significant rewiring of fuel metabolism across different organs. biorxiv.org For instance, in response to acute hypoxia, many organs increase glucose uptake while suppressing its aerobic oxidation. biorxiv.org However, as the body acclimatizes to chronic hypoxia, a different pattern emerges where some tissues, like brown adipose tissue and skeletal muscle, reduce their glucose uptake, effectively becoming "glucose savers". biorxiv.org Concurrently, organs such as the brain, kidney, and liver have been observed to increase their uptake and oxidation of fatty acids. biorxiv.org
At the cellular level, methods like ¹³C-SpaceM, a single-cell stable isotope tracing technique, have been developed to investigate de novo fatty acid synthesis in cancer cells under hypoxia. biorxiv.org Such technologies reveal that hypoxia can limit the use of glucose for fatty acid synthesis, promoting the use of alternative substrates. biorxiv.org The ability to trace the incorporation of ¹³C from labeled hexadecanoate into various lipid species provides a quantitative measure of how fatty acid metabolic pathways are reconfigured to support cell survival and function in oxygen-deprived environments. biorxiv.orgresearchgate.net
Fatty Acid Metabolism in Inflammatory and Immune Cell Responses (e.g., CD8+ T cells)
Metabolic shifts are a hallmark of immune cell activation and function. CD8+ T cells, crucial for clearing infections and eliminating cancerous cells, undergo significant metabolic reprogramming to meet the energetic and biosynthetic demands of their effector and memory functions. nih.gov While activated CD8+ T cells are often characterized by high rates of aerobic glycolysis, naive and memory T cells tend to rely more on oxidative phosphorylation. researchgate.netresearchgate.net
The role of fatty acid oxidation (FAO) in CD8+ T cell memory formation has been a subject of intense study. researchgate.net The use of ¹³C-labeled fatty acids, such as Hexadecanoate-¹³C₁₆, has been pivotal in tracking the uptake and utilization of lipids by these immune cells. For example, tissue-resident memory CD8+ T cells, which provide long-term protection at barrier tissues, have been shown to upregulate the transcription of enzymes involved in lipid metabolism and exhibit increased uptake of palmitate. nih.gov This suggests a heightened reliance on fatty acids as a fuel source to support their persistence and protective functions within tissues. nih.gov
By tracing the ¹³C label from hexadecanoate, researchers can quantify its contribution to the tricarboxylic acid (TCA) cycle and energy production, revealing the flexibility of T cells in their choice of metabolic fuels. researchgate.netnih.gov This metabolic plasticity is crucial for their ability to adapt to different tissue microenvironments and execute their specific functions. nih.gov The table below summarizes key findings from studies investigating fatty acid metabolism in CD8+ T cells.
| Research Finding | Cell Type | Metabolic Implication | Reference |
| Increased uptake of palmitate and transcription of lipid metabolism enzymes. | Tissue-resident memory CD8+ T cells | Heightened reliance on fatty acid oxidation for energy and survival in tissues. | nih.gov |
| Naive and memory T cells often rely on oxidative phosphorylation. | Naive and Memory CD8+ T cells | Mitochondrial metabolism is a key determinant of memory cell development. | researchgate.netresearchgate.net |
| Physiologically activated T cells show high rates of oxidative metabolism and use of carbon from glucose for anabolic pathways. | Pathogen-specific CD8+ T cells (in vivo) | Highlights differences in metabolism compared to in vitro activated cells. | nih.gov |
Analysis of Organ-Specific Lipid Metabolism and Inter-Organ Crosstalk
Hexadecanoate-¹³C₁₆ (potassium) is a powerful tool for dissecting the complexities of lipid metabolism within specific organs and understanding the metabolic communication between them.
Liver Lipid Homeostasis and Hepatic Metabolism
The liver is a central hub for lipid metabolism, responsible for fatty acid synthesis, oxidation, and the production of lipoproteins. Dysregulation of hepatic lipid metabolism is a key factor in the development of diseases like non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC). nih.govnih.gov
Stable isotope tracing with ¹³C-labeled hexadecanoate allows for the quantification of metabolic fluxes through various pathways in hepatocytes. nih.govresearchgate.net For example, researchers can measure the rate of fatty acid β-oxidation in isolated hepatocytes by incubating them with labeled palmitic acid and measuring the production of ¹³C-labeled acid-soluble metabolites. nih.gov This provides a direct assessment of the liver's capacity to break down fats for energy.
Furthermore, studies in models of HCC have utilized isotope tracing to reveal significant alterations in phospholipid metabolism driven by specific oncogenic mutations. nih.gov For instance, activated β-catenin signaling in liver cancer cells has been shown to suppress the synthesis of phosphatidylcholine, a major component of cell membranes. nih.gov These findings, made possible by tracing the fate of labeled precursors, highlight specific metabolic vulnerabilities that could be targeted for therapy.
The following table presents findings from studies on hepatic lipid metabolism using isotope tracers.
| Research Finding | Model System | Key Metabolic Insight | Reference |
| Measurement of fatty acid β-oxidation rates. | Isolated mouse hepatocytes | Provides a direct measure of the liver's catabolic capacity for fatty acids. | nih.gov |
| Palmitate overload can disrupt intracellular calcium homeostasis and alter citric acid cycle metabolism. | H4IIEC3 rat hepatoma cells | Links lipotoxicity to mitochondrial dysfunction in liver cells. | researchgate.net |
| Activated β-catenin signaling in HCC reduces phosphatidylcholine synthesis. | Human liver cell line and zebrafish models of HCC | Identifies specific alterations in phospholipid metabolism in cancer. | nih.gov |
Skeletal Muscle Fatty Acid Metabolism and Bioenergetics
Skeletal muscle is a major site of fatty acid oxidation, particularly during exercise and fasting. Understanding how muscle utilizes fatty acids is crucial for research into metabolic health, insulin (B600854) resistance, and exercise physiology. nih.govnih.gov
The infusion of ¹³C-labeled hexadecanoate allows for the in vivo study of intramuscular fatty acid metabolism. researchgate.net By taking sequential muscle biopsies and analyzing the ¹³C enrichment in different lipid pools, researchers can determine the rates of fatty acid uptake from the plasma, their incorporation into intramuscular triglycerides (a storage form of fat), and their subsequent oxidation for energy. researchgate.net
Such studies have demonstrated that plasma free fatty acids are a direct source for the synthesis of intramuscular triglycerides. researchgate.net Moreover, the use of stable isotope tracers has been instrumental in showing how exercise training enhances the capacity of skeletal muscle to oxidize fats, thereby sparing muscle glycogen. physoc.org These quantitative analyses of metabolic fluxes provide a dynamic picture of muscle bioenergetics that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov
The table below details findings from research on skeletal muscle fatty acid metabolism.
| Research Finding | Methodology | Significance | Reference |
| Quantification of fractional synthesis rates of intramuscular triglycerides from plasma fatty acids. | Intravenous infusion of [U-¹³C]palmitate in rats. | Demonstrates that plasma free fatty acids are precursors for intramuscular fat stores. | researchgate.net |
| Identification of acyl-CoA ester intermediates of hexadecanoate oxidation. | Incubation of rat skeletal muscle mitochondria with [U-¹⁴C]hexadecanoate. | Provides insight into the intramitochondrial control of β-oxidation. | nih.gov |
| Low maximum rate of mitochondrial ATP production in certain headache disorders. | ³¹P-Magnetic Resonance Spectroscopy. | Links impaired mitochondrial function in skeletal muscle to clinical phenotypes. | nih.gov |
Platelet Metabolic Dynamics and Energy Substrate Utilization
Platelets are small, anucleated blood cells that play a critical role in hemostasis and thrombosis. Their activation is an energy-intensive process that requires a rapid increase in ATP production. biorxiv.orgnih.gov While glycolysis is a major source of this energy, the contribution of fatty acid oxidation is also significant. nih.govplos.org
Studies have shown that human platelets have a considerable capacity to oxidize long-chain fatty acids. nih.gov The addition of exogenous palmitate to platelet preparations has been demonstrated to increase their basal and maximal respiration rates, indicating that platelets can transport and utilize extracellular fatty acids to fuel mitochondrial oxidative phosphorylation. plos.org
While direct metabolic flux analysis in platelets has often utilized labeled glucose and acetate, the models developed can be expanded to include ¹³C-labeled fatty acids like hexadecanoate. biorxiv.orgnih.gov This would allow for a more comprehensive understanding of substrate preference and the metabolic flexibility of platelets in both resting and activated states. plos.orgmdpi.com Such knowledge is crucial, as platelet metabolism is linked to their activity in various diseases. biorxiv.orgnih.gov
The following table summarizes research on platelet metabolism.
| Research Finding | Experimental Approach | Key Insight into Platelet Metabolism | Reference |
| Human platelets have a significant capacity to oxidize long-chain fatty acids. | Incubation with various energy substrates. | Fatty acids are a key potential energy source for platelets, comparable to glucose. | nih.gov |
| Exogenous palmitate increases platelet respiration. | Extracellular flux analysis. | Platelets can take up and utilize extracellular fatty acids for energy production. | plos.org |
| Thrombin activation increases both glycolysis and oxidative phosphorylation. | Metabolic inhibitors and aggregation assays. | Platelets exhibit metabolic plasticity to meet the high energy demands of activation. | plos.org |
| Quantitative measurement of carbon fluxes using ¹³C metabolic flux analysis. | Isotopically nonstationary ¹³C metabolic flux analysis with labeled glucose and acetate. | Provides a detailed map of central carbon metabolism in resting and activated platelets. | biorxiv.orgnih.gov |
Modeling and Understanding Metabolic Perturbations in Animal Models
The use of stable isotope-labeled compounds, such as Hexadecanoate-¹³C₁₆ (potassium), provides a powerful tool for tracing the metabolic fate of fatty acids in vivo. This allows researchers to gain a deeper understanding of the complex metabolic dysregulation that characterizes various pathological states. By introducing a labeled substrate into an animal model, scientists can track the incorporation of the isotope into various downstream metabolites and lipid pools, thereby elucidating the activity of specific metabolic pathways.
Studies in Animal Models of Insulin Resistance and Diabetic Complications
Insulin resistance is a key feature of type 2 diabetes and is characterized by an impaired response of tissues like the liver, skeletal muscle, and adipose tissue to insulin. This leads to a decreased ability to take up and utilize glucose, and significant alterations in lipid metabolism. Animal models are crucial for investigating the underlying mechanisms of insulin resistance and its progression to diabetic complications. The use of ¹³C-labeled fatty acids in these models offers a dynamic view of fatty acid trafficking and metabolism.
While specific studies utilizing the potassium salt of Hexadecanoate-¹³C₁₆ are not widely documented, research employing ¹³C-labeled palmitate provides significant insights into the metabolic perturbations in conditions of insulin resistance and diabetes. These studies reveal how excess fatty acids are handled by different tissues and how this contributes to the pathophysiology of the disease.
In a study investigating the fate of [U-¹³C]palmitate in subjects with type 2 diabetes compared to healthy controls, significant differences were observed in skeletal muscle fatty acid metabolism. researchgate.net Despite a notable uptake of the labeled palmitate, the muscle of diabetic subjects did not show a corresponding release of ¹³C-labeled oxidation products like ¹³CO₂. researchgate.net This suggests an impairment in fatty acid oxidation in the muscle of individuals with type 2 diabetes. Furthermore, the study indicated that a greater proportion of the infused [U-¹³C]palmitate was taken up by the liver in the diabetic group and incorporated into newly synthesized glutamine and glutamate. researchgate.net
Another study using a ¹³C-labeled palmitate tracer in fasted mice, a state which can model some aspects of metabolic stress seen in insulin resistance, demonstrated the differential handling of fatty acids by the liver and skeletal muscle. researchgate.net The research showed that the liver has a high capacity for storing excess fatty acids, with a significant incorporation of the labeled palmitate into triglycerides and phosphatidylcholines. researchgate.net In contrast, muscle tissue directed the fatty acids more towards the formation of acylcarnitines, which are intermediates in fatty acid oxidation. researchgate.net
These findings are summarized in the data tables below:
Table 1: Metabolic Fate of [U-¹³C]palmitate in Forearm Muscle of Type 2 Diabetic vs. Control Subjects
| Parameter | Control Subjects | Type 2 Diabetic Subjects | Key Finding |
| [U-¹³C]palmitate Uptake | Significant | Significant (60% of control) | Both groups take up fatty acids from circulation. |
| Release of ¹³CO₂ | Significant (15% of ¹³C uptake) | Not detectable | Impaired fatty acid oxidation in diabetic muscle. |
| Release of ¹³C-glutamine | Significant (6% of ¹³C uptake) | Not detectable | Altered amino acid metabolism linked to fatty acid fate. |
| Hepatic Uptake of Tracer | Lower | Higher | More fatty acids are shunted to the liver in diabetes. |
Data synthesized from a study on the fate of [U-¹³C]palmitate in type 2 diabetic and control subjects. researchgate.net
Table 2: Distribution and Incorporation of [U-¹³C]palmitate in Fasted Mice Tissues
| Tissue | Free [U-¹³C]palmitate (nmol/g protein) | Labeled Palmitoylcarnitine (nmol/g protein) | Labeled Triglycerides (nmol/g protein) | Labeled Phosphatidylcholines (nmol/g protein) |
| Liver | 39 ± 12 | 0.002 ± 0.001 | 511 ± 160 | 58 ± 9 |
| Muscle | 14 ± 4 | 0.95 ± 0.47 | Not detectable | Not detectable |
Data represents mean ± SD from a study in fasted male C57BL/6N mice. researchgate.net
The development of diabetic complications, such as diabetic cardiomyopathy and nephropathy, is also closely linked to aberrant lipid metabolism. In diabetic cardiomyopathy, the heart's reliance on fatty acids for energy is exaggerated, leading to the accumulation of lipid intermediates that can be toxic to cardiomyocytes. frontiersin.org While direct tracer studies with Hexadecanoate-¹³C₁₆ in animal models of diabetic complications are not extensively reported, the principles derived from studies on insulin resistance suggest its potential utility. Using such a tracer could elucidate the rate of fatty acid uptake, oxidation, and storage in the heart and kidneys of diabetic animal models, providing crucial information on the pathogenesis of these complications. nih.govmdpi.com
Exploring Lipid Metabolic Dysregulation in Polycystic Ovary Syndrome (PCOS) Animal Models
Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women of reproductive age, frequently associated with metabolic disturbances, including insulin resistance, obesity, and dyslipidemia. nih.gov Animal models of PCOS are instrumental in dissecting the complex interplay between hormonal and metabolic factors that drive the syndrome's phenotype. nih.gov
A key metabolic feature of PCOS is altered lipid metabolism, which is not only a consequence of insulin resistance but may also contribute to the exacerbation of the condition. Studies have shown that women with PCOS have altered lipidomic profiles, with changes in various lipid species. nih.gov Furthermore, there is evidence of increased de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors) in PCOS. researchgate.net
The use of Hexadecanoate-¹³C₁₆ (potassium) in PCOS animal models represents a promising, yet underexplored, avenue of research. By administering this stable isotope tracer, researchers could directly quantify the flux of fatty acids into different lipid pools within various tissues, such as the liver, adipose tissue, and ovaries. This would allow for a detailed investigation of several key questions in PCOS pathophysiology:
The contribution of circulating fatty acids versus de novo synthesized fatty acids to tissue lipid accumulation.
The rate of fatty acid oxidation versus esterification into complex lipids in different tissues.
The impact of hyperandrogenism and insulin resistance on fatty acid trafficking and metabolism.
While direct experimental data from such tracer studies in PCOS animal models is limited in the current literature, the established principles of stable isotope tracing suggest that Hexadecanoate-¹³C₁₆ (potassium) would be an invaluable tool. It would enable a move beyond static measurements of lipid levels to a dynamic understanding of the metabolic fluxes that are dysregulated in PCOS. This could lead to the identification of novel therapeutic targets aimed at correcting the underlying metabolic perturbations of the syndrome.
Emerging Research Frontiers and Future Prospects for Hexadecanoate ¹³c₁₆ Potassium Studies
Integration with Systems Biology Approaches and Multi-Omics Data Analysis
The integration of stable isotope tracing with systems biology and multi-omics data analysis represents a significant leap forward in understanding the intricate regulation of lipid metabolism. By employing tracers like Hexadecanoate-¹³C₁₆ (potassium), researchers can move beyond static snapshots of metabolite concentrations and instead measure the dynamic fluxes through metabolic pathways. biorxiv.orgnih.gov This approach, often termed metabolic flux analysis (MFA), provides a more accurate representation of cellular activity. medchemexpress.com
When combined with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, a more holistic picture of cellular regulation emerges. For instance, a study investigating the link between plasma carotenoid concentrations and lipid profiles utilized a multi-omics approach that included genome-wide DNA methylation and gene expression analysis. nih.gov This integrative analysis identified key genes involved in lipid metabolism and inflammatory responses, providing a comprehensive understanding of the interactive molecular systems. nih.gov
The application of Hexadecanoate-¹³C₁₆ (potassium) in these multi-omics studies allows for the direct measurement of the synthesis, elongation, and breakdown of fatty acids, providing quantitative data on how genetic and environmental factors influence lipid homeostasis. biorxiv.org This is particularly relevant in studying diseases characterized by dysregulated lipid metabolism, such as cancer and neurodegenerative disorders. biorxiv.orgbiorxiv.org For example, researchers have used stable isotope tracing to show that certain cancer cells upregulate fatty acid synthesis to supraphysiological levels. biorxiv.org
Future research will likely see an increased use of untargeted stable isotope tracing to discover novel metabolic pathways and connections. acs.org By combining high-resolution mass spectrometry with the use of tracers like Hexadecanoate-¹³C₁₆ (potassium), scientists can globally map the cellular fate of precursor metabolites, revealing unexpected metabolic activities and providing new targets for therapeutic intervention. acs.org
Development of Next-Generation Stable Isotope Tracers and Labeling Strategies
The field of stable isotope tracing is continually evolving, with the development of new tracers and labeling strategies enabling more sophisticated investigations into lipid metabolism. mdpi.comnih.gov While Hexadecanoate-¹³C₁₆ (potassium) is a valuable tool, the future lies in the use of multiple, distinctly labeled tracers to simultaneously probe different aspects of metabolic networks. biorxiv.orgmdpi.com For example, combining ¹³C-labeled fatty acids with deuterated precursors for other lipid components can provide a more detailed view of compound lipid synthesis and remodeling. biorxiv.org
One area of development is the use of positional isotopomer analysis, which determines the specific location of isotopes within a molecule. researchgate.net This technique, often performed using nuclear magnetic resonance (NMR) spectroscopy or tandem mass spectrometry, allows researchers to precisely track molecular dynamics and distinguish between different metabolic pathways that may lead to the same end product. researchgate.net
Another promising strategy is the use of "clickable" alkyne lipid analogs. These tracers can be used in parallel with traditional stable isotope labeling to visualize the spatial distribution of lipids within cells and tissues through fluorescence microscopy. frontiersin.org This dual approach provides both quantitative metabolic data and spatial information, offering a more complete understanding of lipid trafficking and localization. frontiersin.org
The development of advanced analytical techniques is also crucial. High-precision potassium isotope analysis, for example, has been enhanced by the use of collision-cell multi-collector inductively coupled plasma mass spectrometry (CC-MC-ICP-MS), which offers greater sensitivity and accuracy. researchgate.netrsc.org These advancements will allow for more precise measurements of tracer incorporation and turnover, even at very low concentrations.
Table 1: Examples of Next-Generation Stable Isotope Tracers and Their Applications
| Tracer Type | Labeling Strategy | Application | Research Finding | Reference |
| ¹³C-labeled Fatty Acids | Uniform labeling (e.g., Hexadecanoate-¹³C₁₆) | Measuring de novo lipogenesis and fatty acid oxidation | Quantifying the contribution of different sources to the fatty acid pool in various disease states. | biorxiv.org |
| Deuterated Water (D₂O) | In vivo labeling of all newly synthesized molecules containing C-H bonds | Measuring the synthesis rates of a wide range of biomolecules, including lipids and proteins. | Determining the impact of therapeutic interventions on lipid turnover. | bohrium.com |
| ¹⁵N-labeled Amino Acids | Labeling of specific amino acids (e.g., glutamine) | Tracing the contribution of amino acid carbon and nitrogen to lipid synthesis. | Revealing the interconnectedness of amino acid and lipid metabolism in cancer. | nih.gov |
| "Clickable" Alkyne Lipids | Incorporation of a terminal alkyne group for subsequent chemical ligation | Visualizing lipid trafficking and localization within cells and tissues. | Mapping the subcellular distribution of newly synthesized lipids. | frontiersin.org |
Advancements in Computational Modeling for Holistic Metabolic Network Analysis
Computational modeling has become an indispensable tool for interpreting the complex datasets generated from stable isotope tracing studies. nih.gov By creating mathematical representations of metabolic networks, researchers can simulate the flow of metabolites and predict how the system will respond to various perturbations. nih.gov When combined with experimental data from tracers like Hexadecanoate-¹³C₁₆ (potassium), these models can provide a quantitative understanding of metabolic fluxes and their regulation. biorxiv.org
One of the key advancements in this area is the development of software for compound lipid metabolic flux analysis (CL-MFA). biorxiv.org This approach uses network-based isotopologue modeling to simultaneously quantify fluxes through fatty acid synthesis, elongation, headgroup assembly, and salvage pathways. biorxiv.orgbiorxiv.org CL-MFA has been used to identify previously uncharacterized isozyme specificity of ceramide synthase inhibitors and to reveal the regulation of sphingolipid recycling in non-small cell lung cancer. biorxiv.org
Future computational models will likely incorporate multiple layers of biological information, including genomic, transcriptomic, and proteomic data, to create more comprehensive and predictive models of metabolic regulation. nih.gov These "multi-omic" models will be essential for understanding how genetic variations and environmental factors interact to influence lipid metabolism and disease risk. nih.gov
The integration of kinetic modeling will also be crucial for capturing the dynamic behavior of metabolic networks. nih.govresearchgate.net By incorporating enzyme kinetics and regulatory interactions, these models can provide a more accurate representation of how metabolic fluxes change over time in response to different stimuli.
High-Throughput Methodologies for Modulator Discovery in Lipid Metabolism
The discovery of new drugs and therapeutic agents that can modulate lipid metabolism is a major goal of biomedical research. High-throughput screening (HTS) methods are essential for rapidly testing large libraries of compounds for their effects on specific metabolic pathways. nih.gov The integration of stable isotope tracers like Hexadecanoate-¹³C₁₆ (potassium) into HTS platforms can provide a direct and quantitative measure of a compound's impact on lipid synthesis, transport, or breakdown.
Recent advances have enabled high-throughput lipidomic analysis of cultured cells in 96-well formats. nih.gov These methods allow for the rapid assessment of changes in the cellular lipidome in response to various drugs. nih.gov By incorporating stable isotope tracers, these screens can be made even more powerful, providing information not only on changes in lipid levels but also on the underlying metabolic fluxes.
The development of mass spectrometry-based screening platforms with rapid analysis times is a key enabler of this research. nih.gov With run times of just a few minutes per sample, it is now feasible to screen hundreds of compounds per day. nih.gov This throughput, combined with the detailed information provided by stable isotope tracing, will greatly accelerate the discovery of novel modulators of lipid metabolism.
Future efforts in this area will likely focus on developing more sophisticated cell-based models, such as 3D organoids and patient-derived cells, for HTS. These models can provide a more physiologically relevant context for drug screening and may lead to the identification of compounds with greater clinical efficacy. The use of automated liquid handling and data analysis pipelines will also be critical for managing the large datasets generated by these high-throughput experiments.
Unraveling Complex Regulatory Networks Governing Lipid Homeostasis and Disease Pathogenesis
The maintenance of lipid homeostasis is critical for normal cellular function, and its dysregulation is a hallmark of many diseases, including metabolic syndrome, cardiovascular disease, and cancer. nih.govisotope.com Stable isotope tracers like Hexadecanoate-¹³C₁₆ (potassium) are invaluable tools for dissecting the complex regulatory networks that govern lipid metabolism and for understanding how these networks are perturbed in disease. nih.govisotope.com
By tracing the flow of labeled fatty acids through various metabolic pathways, researchers can identify key regulatory nodes and enzymes that control lipid synthesis, storage, and utilization. For example, studies using stable isotope tracers have revealed the intricate interplay between de novo lipogenesis, fatty acid uptake, and β-oxidation in different tissues and disease states. nih.gov
The application of these techniques in human subjects has provided crucial insights into the in vivo kinetics of lipid metabolism. nih.govnih.gov For instance, stable isotope infusion studies have been used to measure the production and clearance rates of different lipoprotein particles, helping to elucidate the mechanisms underlying dyslipidemia. nih.gov
Future research in this area will focus on integrating data from stable isotope tracing studies with other systems-level analyses to build comprehensive models of lipid regulatory networks. These models will incorporate information on gene expression, protein-protein interactions, and signaling pathways to provide a holistic view of how lipid homeostasis is maintained. A deeper understanding of these complex networks will be essential for developing effective strategies to prevent and treat lipid-related diseases.
Q & A
Q. How is Hexadecanoate-13C16 potassium synthesized, and what analytical methods ensure isotopic purity?
Hexadecanoate-13C16 potassium is synthesized via isotopic labeling of palmitic acid (hexadecanoic acid) using carbon-13 (13C) at all 16 carbon positions, followed by neutralization with potassium hydroxide. Key steps include:
- Isotopic labeling : Use of 13C-enriched precursors (e.g., sodium acetate-13C2) in fatty acid biosynthesis pathways to ensure uniform labeling .
- Purity validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical to confirm isotopic enrichment (>98% 13C) and exclude unlabeled contaminants. For example, deuterated analogs (e.g., Hexadecanoic-13,13-d2 acid) are analyzed using similar protocols to verify isotopic integrity .
Q. What are the best practices for handling and storing Hexadecanoate-13C16 potassium in laboratory settings?
- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture, as hygroscopic properties may alter stability .
- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Work in a fume hood to minimize inhalation risks (H335) .
- Disposal : Follow institutional guidelines for 13C-labeled waste, as improper disposal may interfere with environmental isotope tracing studies .
Q. How is Hexadecanoate-13C16 potassium characterized in metabolic flux analysis (MFA) studies?
- Tracer experiments : Incorporate the compound into cell culture media or animal models to track lipid metabolism. For example, in mouse granulosa cells, it induces ER stress markers (GRP78, CHOP), requiring LC-MS/MS to quantify labeled metabolites .
- Data normalization : Use internal standards (e.g., deuterated palmitate) to correct for extraction efficiency and matrix effects in mass spectrometry .
Advanced Research Questions
Q. How does Hexadecanoate-13C16 potassium induce ER stress markers like GRP78 and CHOP in cellular models, and what experimental controls are essential?
- Mechanistic insight : The compound disrupts lipid homeostasis, leading to ER stress via accumulation of misfolded proteins. GRP78 (a chaperone) and CHOP (apoptosis regulator) are upregulated as part of the unfolded protein response (UPR) .
- Controls :
- Use non-labeled palmitate to distinguish isotopic effects from biological responses.
- Include ER stress inhibitors (e.g., 4-phenylbutyrate) to confirm pathway specificity .
Q. How can researchers resolve contradictions in isotopic tracing data when using Hexadecanoate-13C16 potassium in metabolic studies?
- Common pitfalls : Incomplete isotopic equilibration or cross-contamination with unlabeled lipids may skew results. For example, partial labeling in β-oxidation pathways can lead to misinterpretation of flux rates .
- Solutions :
- Validate tracer incorporation via kinetic modeling (e.g., isotopomer spectral analysis).
- Pair with 13C-glucose or 13C-glutamine tracers to disentangle lipid vs. carbohydrate metabolic crosstalk .
Q. What are the implications of Hexadecanoate-13C16 potassium’s isotopic purity for multi-omics integration (e.g., lipidomics and proteomics)?
- Multi-omics workflows : High 13C enrichment enables precise tracking of lipid-protein interactions. For example, co-regulation of GRP78 with labeled palmitate can be studied via SILAC (stable isotope labeling by amino acids in cell culture) proteomics .
- Data integration : Use bioinformatics tools (e.g., MetaboAnalyst) to correlate lipid turnover rates with proteomic changes, ensuring batch correction for isotopic variance .
Q. How can experimental parameters be optimized for in vivo tracer studies using Hexadecanoate-13C16 potassium?
- Dose optimization : Conduct pilot studies to determine the minimum effective dose that achieves detectable 13C enrichment in target tissues (e.g., liver, adipose).
- Sampling timelines : Time-resolved sampling (e.g., 0, 6, 24 hours post-administration) captures dynamic lipid redistribution and avoids saturation artifacts .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
